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Congenital hyperinsulinism (CHI) is a rare and challenging genetic disorder characterized by

the inappropriate secretion of insulin from pancreatic β-cells, leading to persistent and severe

hypoglycemia. If left untreated, the resulting neuroglycopenia can cause irreversible brain

damage. The current standard of care, diazoxide, has been the frontline therapy for decades,

but its efficacy is variable and it is associated with a range of side effects. A new therapeutic

agent, Zavolosotine (formerly known as AVE-001 or Eiger-001), has emerged as a promising

alternative. This guide provides a detailed, data-driven comparison of Zavolosotine and

diazoxide for the treatment of congenital hyperinsulinism.

Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Zavolosotine and diazoxide lies in their distinct

mechanisms of action, targeting different aspects of insulin secretion.

Zavolosotine (Avexitide): A GLP-1 Receptor Antagonist

Zavolosotine is a first-in-class glucagon-like peptide-1 (GLP-1) receptor antagonist.[1] In

individuals with CHI, particularly in diazoxide-unresponsive forms, GLP-1 signaling is implicated

in the dysregulated insulin secretion. By selectively blocking the GLP-1 receptor, Zavolosotine
reduces the downstream signaling cascade that leads to insulin release.[2] This targeted
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approach aims to normalize insulin secretion in response to stimuli like fasting and protein

intake, which are known triggers for hypoglycemia in these patients.[1][3]

Diazoxide: A K-ATP Channel Opener

Diazoxide, on the other hand, acts by opening the ATP-sensitive potassium (K-ATP) channels

on the surface of pancreatic β-cells.[4] In healthy individuals, these channels are crucial for

regulating insulin secretion. When blood glucose is high, intracellular ATP levels rise, causing

the K-ATP channels to close. This leads to membrane depolarization, calcium influx, and

subsequent insulin release. Diazoxide forces these channels to remain open, causing

hyperpolarization of the β-cell membrane. This prevents the influx of calcium and thereby

inhibits insulin secretion.

Signaling Pathways
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Figure 1: Zavolosotine Signaling Pathway
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Figure 1: Zavolosotine Signaling Pathway
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Figure 2: Diazoxide Signaling Pathway
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Figure 2: Diazoxide Signaling Pathway
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Clinical Efficacy: A Quantitative Comparison
While no head-to-head clinical trials have directly compared Zavolosotine and diazoxide, data

from separate studies provide valuable insights into their respective efficacies.

Table 1: Efficacy of Zavolosotine in Congenital Hyperinsulinism

Study Population Intervention Key Findings

13 neonates and infants (11

days to 5 months) with

diazoxide-unresponsive HI

Single ascending doses of

Zavolosotine or placebo (IV

infusion) in a crossover design

Significant reduction in glucose

infusion rate (GIR) required to

maintain euglycemia compared

to placebo.

16 children with HI
Zavolosotine vs. saline control

(crossover design)

Mid-dose: 76% reduction in the

likelihood of fasting

hypoglycemia. High-dose: 84%

reduction in the likelihood of

fasting hypoglycemia. 82%

reduction in the likelihood of

protein-induced hypoglycemia.

Table 2: Efficacy of Diazoxide in Congenital Hyperinsulinism

Study Population Intervention Key Findings

Meta-analysis of 6 cohort

studies (1142 participants)
Diazoxide

Pooled response rate of 71%

(95% CI 50%–93%).

44 patients with CHI Diazoxide

36 out of 44 patients (81.8%)

responded to treatment with

normalization of blood glucose

levels.

Safety and Tolerability: A Critical Consideration
The side-effect profiles of Zavolosotine and diazoxide are distinct and represent a key factor in

treatment decisions.
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Table 3: Adverse Events Associated with Zavolosotine

Study Common Adverse Events Serious Adverse Events

Phase 2 Studies

Generally well-tolerated.

Specific adverse event data

from published results is

limited.

To be further evaluated in

ongoing and future Phase 3

trials.

Table 4: Adverse Events Associated with Diazoxide

Study Common Adverse Events Serious Adverse Events

Meta-analysis of 6 cohort

studies

Hypertrichosis (45%), fluid

retention (20%),

gastrointestinal reaction (13%),

edema (11%), neutropenia

(9%).

Pulmonary hypertension (2%),

thrombocytopenia (2%).

Case series of 23 neonates

4 developed pulmonary

hypertension (1 fatal). All

affected infants were preterm

with pre-existing risk factors.

Experimental Protocols: A Look at the Methodology
Understanding the design of the clinical trials is crucial for interpreting the efficacy and safety

data.

Zavolosotine: Phase 2 Clinical Trial (NCT00835328)

Objective: To evaluate the effect of Zavolosotine infusion on glucose requirements in

neonates and infants with diazoxide-unresponsive HI.

Study Design: A randomized, single-ascending dose, placebo-controlled, crossover study.

Participants: 13 neonates and infants aged 11 days to 5 months.
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Intervention: Patients received a continuous intravenous infusion of either Zavolosotine or

placebo for up to 12 hours.

Primary Endpoint: Glucose Infusion Rate (GIR) required to maintain euglycemia.

Monitoring: Plasma glucose was monitored every 30 minutes, and the GIR was adjusted

hourly.

Figure 3: Zavolosotine Phase 2 Trial Workflow
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Figure 3: Zavolosotine Phase 2 Trial Workflow

Diazoxide: Representative Clinical Management

While specific placebo-controlled trial protocols for the initial approval of diazoxide are not as

readily available due to its long history of use, its clinical application and assessment follow a

general pattern.

Objective: To achieve and maintain normoglycemia in patients with CHI.

Study Design: Typically open-label, dose-escalation studies or retrospective cohort studies.

Participants: Neonates, infants, and children diagnosed with CHI.

Intervention: Oral administration of diazoxide, with the dose titrated based on blood glucose

monitoring.

Primary Endpoint: Maintenance of normoglycemia, often defined as blood glucose levels

within a target range (e.g., >70 mg/dL).

Monitoring: Frequent blood glucose monitoring, especially during dose adjustments.

Assessment for known side effects is also a critical component.

Conclusion and Future Directions
Zavolosotine and diazoxide represent two distinct therapeutic strategies for congenital

hyperinsulinism. Diazoxide, the established first-line treatment, is effective for a significant

portion of patients but is limited by a lack of response in certain genetic subtypes and a notable

side-effect profile. Zavolosotine, with its novel mechanism of action targeting the GLP-1

pathway, has shown promise in early clinical trials, particularly in diazoxide-unresponsive

patients.

The data presented in this guide underscores the need for continued research and

development in the field of congenital hyperinsulinism. The upcoming Phase 3 trials for

Zavolosotine will be critical in further defining its efficacy, safety, and ultimate role in the

management of this challenging condition. For researchers and drug development
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professionals, the distinct mechanisms of these two agents highlight the potential for

personalized medicine approaches in treating congenital hyperinsulinism, with the ultimate goal

of improving outcomes for these vulnerable patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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